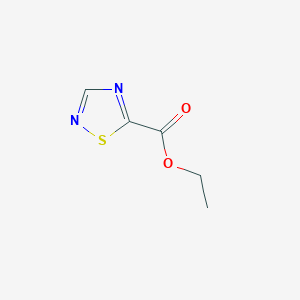

Ethyl 1,2,4-thiadiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 1,2,4-thiadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-6-3-7-10-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVRYWXBZOMWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 1,2,4-thiadiazole-5-carboxylate basic properties

An In-depth Technical Guide to the Core Properties of Ethyl 1,2,4-Thiadiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. As a derivative of the 1,2,4-thiadiazole scaffold, it serves as a versatile synthetic intermediate for the development of novel therapeutic agents. The 1,2,4-thiadiazole ring is a privileged structure, recognized for its ability to act as a bioisostere for other heterocycles and for its unique reactivity, particularly as an electrophilic "warhead" targeting cysteine residues in proteins. This guide provides a comprehensive overview of the fundamental physicochemical properties, reactivity, synthesis, and analytical characterization of this compound, offering field-proven insights for its application in drug discovery and development.

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, five-membered rings containing sulfur and nitrogen atoms, such as thiadiazoles, are prominent pharmacophores.[1] Thiadiazoles exist in several isomeric forms, with the 1,2,4- and 1,3,4-isomers being the most extensively studied.[1] The 1,2,4-thiadiazole core, in particular, is a key structural motif in numerous biologically active molecules, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, antibacterial, and antidiabetic properties.[2][3]

A defining characteristic of the 1,2,4-thiadiazole moiety is its function as a unique electrophile capable of targeting cysteine thiols. The inherent reactivity of the N-S bond within the ring allows for a covalent interaction with the thiol group of a cysteine residue, forming a stable disulfide bond and thereby inactivating the target protein.[2][4] This mechanism has made it an attractive "warhead" for designing targeted covalent inhibitors. This compound (CAS 859536-28-0) is a crucial building block that provides chemists with a functionalized handle—the ethyl ester at the C5 position—for elaboration into more complex and potent drug candidates.[5][]

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data for this compound are summarized below.

Core Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O₂S | [7][8] |

| Molecular Weight | 158.18 g/mol | [7][8] |

| CAS Number | 859536-28-0 | [8][9] |

| Appearance | (Typically a solid or oil) | - |

| Density (Predicted) | 1.320 ± 0.06 g/cm³ | [7] |

| Boiling Point (Predicted) | 240.1 ± 23.0 °C | [7] |

| pKa (Predicted) | -2.21 ± 0.30 | [7] |

| LogP (Predicted) | 0.7148 | [8] |

| Topological Polar Surface Area (TPSA) | 52.08 Ų | [8] |

Chemical Structure

The structure of this compound features an aromatic five-membered ring containing a sulfur atom, two nitrogen atoms at positions 2 and 4, and an ethyl carboxylate group at position 5.

Expertise & Experience Insight: The reaction is initiated by the deprotonated thiolate form of cysteine, which is more prevalent in the microenvironment of an enzyme's active site. The cysteine thiol attacks the N-S bond of the thiadiazole ring. This leads to the cleavage of this weak bond and the formation of a transient intermediate, which then rearranges to form a stable disulfide bond between the sulfur atom of the cysteine and the sulfur atom of the original thiadiazole ring. [2][4]This irreversible inactivation of the target protein is a powerful strategy in drug design.

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. One effective method involves the reaction of a 1,3,4-oxathiazol-2-one intermediate with ethyl cyanoformate. [10]

Synthetic Workflow

Sources

- 1. isres.org [isres.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound|CAS 859536-28-0 [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound | 859536-28-0 [chemicalbook.com]

- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

An In-depth Technical Guide to the Molecular Structure of Ethyl 1,2,4-Thiadiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the molecular structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry. By integrating foundational principles with detailed spectroscopic interpretation, this document serves as a key resource for researchers engaged in the synthesis, characterization, and application of novel thiadiazole-based therapeutic agents.

The 1,2,4-thiadiazole ring is a five-membered nitrogen-sulfur-containing heterocycle recognized as a "privileged scaffold" in drug discovery.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of biologically active molecules.[2] Derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3]

This compound serves as a crucial building block for the synthesis of more complex pharmaceutical agents. A precise understanding of its molecular structure is paramount for predicting its reactivity, designing derivatives, and elucidating its mechanism of action in biological systems. This guide details the structural characterization of this molecule through a multi-faceted analytical approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis and Structural Confirmation

The synthesis of the 1,2,4-thiadiazole core often involves the cyclization of precursor molecules containing the requisite nitrogen, carbon, and sulfur atoms. A common strategy for producing 5-substituted-1,2,4-thiadiazoles involves the reaction of an amidine or related precursor with a reagent that provides the remaining atoms for the heterocyclic ring. For instance, a synthetic pathway may involve the condensation of an appropriate amide with (chlorothio)formyl chloride, followed by treatment with a cyanoformate to yield the target 1,2,4-thiadiazole ester.[4] The successful synthesis is then rigorously confirmed by the spectroscopic methods detailed below, ensuring the correct molecular structure has been obtained.

Caption: Generalized synthetic workflow for 1,2,4-thiadiazole esters.

Part 1: Spectroscopic and Spectrometric Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Molecular Formula and Mass

-

Molecular Formula: C₅H₆N₂O₂S

-

Molecular Weight: 158.18 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[5] For this compound, both ¹H and ¹³C NMR provide distinct and predictable signals.

Caption: Structure of this compound with atom labeling.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule.

| Label | Proton Type | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| b | Thiadiazole C-H | ~8.5 - 9.0 | Singlet (s) | 1H | The proton is attached to an electron-deficient aromatic ring, resulting in a significant downfield shift. No adjacent protons are present for coupling. |

| e | Methylene (-CH₂-) | ~4.4 - 4.6 | Quartet (q) | 2H | These protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |

| f | Methyl (-CH₃) | ~1.3 - 1.5 | Triplet (t) | 3H | These protons are in a standard alkyl environment. They are split into a triplet by the two neighboring methylene protons. |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum is expected to show five signals, one for each unique carbon atom.

| Label | Carbon Type | Predicted δ (ppm) | Rationale |

| c | Carbonyl (C=O) | ~160 - 165 | The carbonyl carbon of an ester is highly deshielded and appears significantly downfield. |

| a | Thiadiazole C-S | ~168 - 175 | This carbon is part of a C=N bond and is bonded to sulfur within the heterocycle, leading to a strong downfield shift. |

| b | Thiadiazole C-H | ~145 - 155 | This carbon is part of the aromatic heterocyclic ring and is deshielded. |

| e | Methylene (-CH₂-) | ~62 - 65 | The carbon is attached to an electronegative oxygen atom, causing a downfield shift compared to a standard alkane. |

| f | Methyl (-CH₃) | ~14 - 16 | This carbon is in a typical upfield alkyl region. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[5]

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Significance |

| ~3100 - 3150 | C-H | Stretching | Aromatic C-H stretch from the thiadiazole ring proton. |

| ~2900 - 3000 | C-H | Stretching | Aliphatic C-H stretches from the ethyl group. |

| ~1720 - 1740 | C=O | Stretching | Strong, sharp absorption characteristic of the ester carbonyl group. |

| ~1550 - 1600 | C=N | Stretching | Characteristic of the imine functionality within the thiadiazole ring. |

| ~1200 - 1300 | C-O | Stretching | Strong absorption from the ester C-O single bond. |

| ~800 - 900 | C-S | Stretching | Absorption associated with the carbon-sulfur bond in the heterocycle. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps confirm its overall structure.[6]

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 158, corresponding to the molecular weight of the compound. The presence of a sulfur atom will also result in a smaller M+2 peak at m/z = 160 (approximately 4% of the M+ peak) due to the natural abundance of the ³⁴S isotope.[7]

-

Key Fragmentation Pathways: Energetically unstable molecular ions will break apart into smaller, more stable fragments.[6]

Caption: A plausible mass spectrometry fragmentation pathway.

-

Loss of an Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the C-O bond to lose an ethoxy radical (•OC₂H₅, mass 45), resulting in a prominent acylium ion peak at m/z = 113 .

-

Decarbonylation: The fragment at m/z = 113 can subsequently lose a molecule of carbon monoxide (CO, mass 28) to yield a fragment at m/z = 85 .

Part 2: Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for data acquisition are essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean NMR tube.[5]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use standard parameters, including a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[8]

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Analysis: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[9] Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is formed.

-

Pellet Formation: Transfer the powder to a pellet press die and apply 8-10 tons of pressure with a hydraulic press to form a translucent KBr pellet.[5]

-

Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ionization chamber to generate the positively charged molecular ion (M⁺) and its fragments.

-

Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Data Analysis: Generate a mass spectrum plotting relative abundance versus m/z. Identify the molecular ion peak and propose structures for the major fragment ions.

Conclusion

The molecular structure of this compound is unequivocally defined by the synergistic application of modern analytical techniques. NMR spectroscopy maps the precise connectivity of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups such as the ester carbonyl, and mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This comprehensive structural data is the bedrock upon which further research in medicinal chemistry is built, enabling the rational design and synthesis of novel 1,2,4-thiadiazole derivatives as potential therapeutic agents.

References

-

Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 5(2), 326-343. Available at: [Link]

-

Patel, K. D., et al. (2015). Some biologically active 1,2,4-thiadiazoles. Journal of Chemical and Pharmaceutical Research, 7(9), 763-771. Available at: [Link]

-

Ayati, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(12), 4457-4474. Available at: [Link]

-

Lu, T., et al. (2018). Discovery of[1][10][11]triazolo[3,4-b][2][10][11]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. European Journal of Medicinal Chemistry, 150, 809-816. Available at: [Link]

-

Reddy, T. S., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 45, 7731–7742. Available at: [Link]

-

Gomha, S. M., et al. (2019). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Journal of Chemical Health Risks, 9(3), 197-208. Available at: [Link]

-

Royal Society of Chemistry. (2019). Supporting Information for Nanocrystalline CdS thin film. New Journal of Chemistry. Available at: [Link]

-

PubChem. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

SciELO. (2018). synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory. Journal of the Chilean Chemical Society. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Wiley-VCH. (2007). Supporting Information for publications. Wiley Online Library. Available at: [Link]

-

University of Regensburg. Chemical shifts. University of Regensburg educational resource. Available at: [Link]

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Universal Biologicals. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. Universal Biologicals Product Page. Available at: [Link]

-

PubChem. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

El-Faham, A., et al. (2017). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolopyrimidine) Derivatives. Journal of Heterocyclic Chemistry, 54(4), 2345-2356. Available at: [Link]

-

Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(10), 1227-1240. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. article.sapub.org [article.sapub.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. scielo.br [scielo.br]

- 11. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

An In-Depth Technical Guide to Ethyl 1,2,4-Thiadiazole-5-carboxylate (CAS: 859536-28-0)

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their versatile binding properties and metabolic stability. The 1,2,4-thiadiazole ring is a prominent member of this group.[1] This five-membered nitrogen-sulfur heterocycle is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a wide spectrum of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties.[2][3][4] The scaffold's utility is enhanced by its role as a bioisostere for other critical functional groups, allowing for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profiles.[5]

This guide provides a detailed technical overview of a key derivative, this compound (CAS No. 859536-28-0). We will explore its chemical properties, a validated synthetic pathway with mechanistic insights, and its critical role as a versatile building block in contemporary drug discovery, particularly in the synthesis of targeted cancer therapies. This document is intended for researchers and drug development professionals seeking to leverage this compound in their synthetic and medicinal chemistry programs.

Section 1: Physicochemical and Structural Characterization

This compound is a chemical building block available for research purposes.[6][7][] Its fundamental properties are crucial for its application in further synthetic transformations.

Core Chemical Properties

A summary of the compound's key identifiers and computed physicochemical properties is presented below. These parameters are essential for predicting its behavior in various solvent systems and its potential for forming intermolecular interactions.

| Property | Value | Source |

| CAS Number | 859536-28-0 | [6] |

| Molecular Formula | C₅H₆N₂O₂S | [6][9] |

| Molecular Weight | 158.18 g/mol | [6] |

| Purity | ≥98% | [6] |

| Predicted Density | 1.320 ± 0.06 g/cm³ | [9] |

| Predicted Boiling Point | 240.1 ± 23.0 °C | [9] |

| Predicted pKa | -2.21 ± 0.30 | [9] |

| Topological Polar Surface Area (TPSA) | 52.08 Ų | [6] |

| LogP | 0.7148 | [6] |

| Hydrogen Bond Acceptors | 5 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 2 | [6] |

Structural Representation

The molecular structure of this compound is defined by the core 1,2,4-thiadiazole ring substituted with an ethyl carboxylate group at the 5-position.

Caption: Chemical structure of this compound.

Section 2: Synthesis Pathway and Mechanistic Rationale

The construction of the 1,2,4-thiadiazole ring is a non-trivial synthetic challenge. A robust method for synthesizing this compound involves a multi-step sequence starting from a suitable carboxylic acid, proceeding through a key 1,3,4-oxathiazol-2-one intermediate.[2] This approach provides a reliable route to the desired heterocycle.

Synthetic Workflow Diagram

The overall transformation can be visualized as a three-stage process, culminating in a thermally-driven cyclization reaction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established literature.[2]

Step 1: Synthesis of the Primary Amide (34)

-

To a solution of the starting carboxylic acid (33) in a suitable solvent, add thionyl chloride (SOCl₂) and heat to 80°C for 4 hours to form the acyl chloride.

-

Remove the excess SOCl₂ under reduced pressure.

-

Dissolve the resulting crude acyl chloride in tetrahydrofuran (THF) and cool the solution to 0°C.

-

Slowly add aqueous ammonium hydroxide (NH₄OH) and allow the reaction to warm to room temperature over 30 minutes.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to yield the primary amide (34).

Step 2: Formation of the 1,3,4-Oxathiazol-2-one Intermediate (35)

-

Suspend the primary amide (34) in toluene.

-

Add (chlorothio)formyl chloride to the suspension.

-

Heat the reaction mixture to 100°C for 3 hours.

-

Cool the reaction and concentrate under reduced pressure to obtain the crude 1,3,4-oxathiazol-2-one (35), which can be used in the next step without further purification.

Step 3: Synthesis of this compound (36)

-

Dissolve the crude 1,3,4-oxathiazol-2-one (35) in n-dodecane.

-

Add ethyl cyanoformate (ECF) to the solution.

-

Heat the mixture to 160°C for 16 hours. Causality: The high temperature is necessary to drive the cycloaddition and rearrangement reaction that forms the thermodynamically stable thiadiazole ring.

-

Cool the reaction mixture and purify by column chromatography to isolate the final product, this compound (36).

Section 3: Applications in Drug Discovery

The title compound is not an end-product therapeutic but rather a high-value intermediate. Its structure is primed for further modification, making it a crucial component in the synthesis of more complex, biologically active molecules.

Role as a Key Synthetic Intermediate

The ester functionality of this compound serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives. This flexibility is paramount in medicinal chemistry for structure-activity relationship (SAR) studies.[2][10]

Caption: Applications of this compound in synthesis.

Case Study: Synthesis of c-Met Kinase Inhibitors

A significant application of this compound is in the development of inhibitors for c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[2] In this context, the ethyl ester is first hydrolyzed to 1,2,4-thiadiazole-5-carboxylic acid using lithium hydroxide (LiOH) in methanol.[2] This acid is then coupled with various amine-containing fragments to generate a library of thiadiazole carboxamide derivatives. These final compounds are designed to bind to the c-Met active site, and have shown promise as potent and selective inhibitors in both biochemical and cellular assays.[2][11]

The incorporation of the thiadiazole moiety is a deliberate design choice, as its electron-rich nature is hypothesized to form favorable hydrogen bonding interactions with the target protein, thereby enhancing binding affinity and efficacy.[2]

Section 4: Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity and purity of this compound.

-

Storage: The compound should be stored in a sealed container in a dry environment at 2-8°C to ensure stability.[6][7]

-

Shipping: It is typically shipped at room temperature in the continental US.[6]

-

Safety: While specific GHS data for this exact compound is limited, related thiadiazole structures may cause skin and eye irritation.[12] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed. It is intended for research use only (RUO) and not for human or veterinary applications.[7]

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a strategic building block for the construction of sophisticated molecular architectures. Its well-defined synthesis and the chemical versatility of its ester group provide medicinal chemists with a reliable platform for generating novel compounds. Its demonstrated utility in the synthesis of c-Met kinase inhibitors underscores the continued importance of the 1,2,4-thiadiazole scaffold in modern drug discovery.[2] Future research will likely see this intermediate employed in the development of new agents against a variety of therapeutic targets, leveraging the privileged structural and electronic properties of its heterocyclic core.

References

-

ChemBK. (n.d.). This compound - Physico-chemical Properties. Retrieved from [Link]

-

Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Some biologically active 1,2,4-thiadiazoles. Retrieved from [Link]

- Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

-

PubMed. (2018). Discovery of[6][9][12]triazolo[3,4-b][2][6][12]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. Retrieved from [Link]

-

PubMed Central. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]

-

MDPI. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]

-

PubMed. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Retrieved from [Link]

-

LookChem. (n.d.). Cas 859536-28-0,this compound. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound|CAS 859536-28-0 [benchchem.com]

- 9. chembk.com [chembk.com]

- 10. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

- 11. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | C6H8N2O2S | CID 11805210 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Ethyl 1,2,4-Thiadiazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 1,2,4-thiadiazole-5-carboxylate (CAS No: 859536-28-0) is a heterocyclic compound featuring a five-membered 1,2,4-thiadiazole ring functionalized with an ethyl ester group.[1][] With a molecular formula of C₅H₆N₂O₂S and a molecular weight of 158.18 g/mol , this molecule serves as a valuable building block in medicinal chemistry and materials science.[1] The unique arrangement of nitrogen and sulfur atoms in the thiadiazole ring imparts specific electronic properties and potential biological activities, making its derivatives subjects of interest in drug development.[3]

The unequivocal structural confirmation and purity assessment of such molecules are paramount in any research and development setting. Spectroscopic techniques provide the necessary tools for this characterization, offering a detailed fingerprint of the molecule's atomic and functional group arrangement. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and data integrity.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.

-

Data Acquisition: Record the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C analysis, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The structure of this compound predicts three distinct proton signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 - 8.7 | Singlet (s) | 1H | CH (Thiadiazole Ring) | The lone proton on the heterocyclic ring is significantly deshielded by the adjacent electronegative sulfur and nitrogen atoms, resulting in a downfield chemical shift. |

| ~4.4 - 4.6 | Quartet (q) | 2H | -O-CH₂ -CH₃ | These protons are adjacent to the ester oxygen, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |

| ~1.3 - 1.5 | Triplet (t) | 3H | -O-CH₂-CH₃ | These terminal methyl protons are in a standard aliphatic environment. They are split into a triplet by the two neighboring methylene protons. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, five distinct signals are expected. The interpretation benefits from comparative studies on other 1,2,4-thiadiazole systems, which show characteristic shifts for the ring carbons.[4]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 - 175 | C =O (Ester Carbonyl) | The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom, placing it furthest downfield. |

| ~160 - 165 | C 5-COOEt (Thiadiazole Ring) | The carbon atom of the thiadiazole ring directly attached to the electron-withdrawing ester group is expected to be significantly downfield. |

| ~150 - 155 | C 3-H (Thiadiazole Ring) | The second ring carbon, bonded to a hydrogen, is also in a deshielded, electron-poor environment. |

| ~62 - 65 | -O-CH₂ -CH₃ | The methylene carbon is deshielded by its direct attachment to the ester oxygen atom. |

| ~14 - 16 | -O-CH₂-CH₃ | The terminal methyl carbon is in a typical upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring IR Spectra

-

Method Selection: The spectrum can be obtained using either the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). ATR is often preferred for its simplicity and minimal sample preparation.

-

Sample Preparation (KBr): Mix a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Place the sample (pellet or on the ATR crystal) in the IR spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum should be recorded first and subtracted from the sample spectrum.

Interpretation of Key IR Absorption Bands

The IR spectrum will be dominated by vibrations characteristic of the ester and the thiadiazole ring.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100 - 3150 | Medium-Weak | C-H Stretch | Aromatic-like (Thiadiazole C-H) |

| ~2900 - 3000 | Medium | C-H Stretch | Aliphatic (Ethyl group) |

| ~1720 - 1740 | Strong | C=O Stretch | Ester Carbonyl |

| ~1580 - 1620 | Medium | C=N Stretch | Thiadiazole Ring |

| ~1250 - 1350 | Strong | C-O Stretch | Ester (O=C-O) |

| ~700 - 800 | Medium | C-S Stretch | Thiadiazole Ring |

The most prominent and diagnostic peak will be the strong carbonyl (C=O) absorption around 1720-1740 cm⁻¹, which is an unambiguous indicator of the ester functional group.[5] The presence of C=N and C-S stretching bands further confirms the heterocyclic thiadiazole core.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe, and vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to fragmentation into smaller, characteristic charged ions and neutral radicals.

-

Analysis and Detection: The positively charged ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion.

Analysis of the Mass Spectrum and Fragmentation

The mass spectrum will provide the molecular weight and a fragmentation pattern that acts as a structural fingerprint.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 158 , corresponding to the molecular weight of C₅H₆N₂O₂S.

Key fragmentation pathways are predictable based on the structure, particularly the lability of the ester group and the potential for ring cleavage. Studies on related thiadiazoles suggest that fragmentation can involve complex rearrangements and losses of small neutral molecules.[7]

Table of Predicted Major Fragments:

| m/z | Proposed Ion Structure | Loss from Molecular Ion |

| 130 | [M - C₂H₄]⁺• | Loss of ethylene |

| 113 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical (•OC₂H₅) |

| 85 | [M - COOCH₂CH₃]⁺ | Loss of ethyl carboxylate radical (•COOC₂H₅) |

| 59 | [COOC₂H₅]⁺ | Ethyl carboxylate cation |

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.

Caption: Proposed fragmentation of this compound.

This pathway highlights key fragmentation processes:

-

Alpha-cleavage: The loss of the ethoxy radical (•OC₂H₅) to form the stable acylium ion at m/z 113 is a classic fragmentation of esters.

-

McLafferty Rearrangement: A potential rearrangement involving the ethyl group can lead to the loss of a neutral ethylene molecule, yielding a fragment at m/z 130.

-

Ring Fragmentation: The loss of the entire ester group gives the thiadiazole cation at m/z 85. Subsequent loss of stable dinitrogen (N₂) from this ion, a process noted in thiadiazole fragmentation, could lead to a fragment at m/z 57.[7]

Conclusion

The structural identity of this compound can be confidently established through a combination of spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of critical functional groups, most notably the ester carbonyl. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern that further corroborates the proposed structure. Together, these analytical data form a comprehensive and self-validating dossier essential for any research or application involving this important heterocyclic compound.

References

- 1. chemscene.com [chemscene.com]

- 3. nveo.org [nveo.org]

- 4. researchgate.net [researchgate.net]

- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Ethyl 1,2,4-thiadiazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1,2,4-thiadiazole scaffold is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of Ethyl 1,2,4-thiadiazole-5-carboxylate, a key building block in the synthesis of pharmacologically active molecules. We will delve into its chemical identity, synthesis, physicochemical properties, and its burgeoning role in drug development, particularly in the realm of oncology.

Chemical Identity and Nomenclature

Proper identification of a chemical entity is paramount for scientific communication and reproducibility. This section outlines the nomenclature and key identifiers for this compound.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

This name is derived from the core heterocyclic ring, a 1,2,4-thiadiazole, which is a five-membered ring containing one sulfur atom and two nitrogen atoms at positions 1, 2, and 4, respectively. The "ethyl" and "carboxylate" portions of the name denote an ethyl ester functional group attached to the 5-position of the thiadiazole ring.

Common synonyms for this compound include:

Chemical Structure and Formula

The chemical structure of this compound is depicted below:

Figure 1: Chemical structure of this compound.

The molecular formula for this compound is C₅H₆N₂O₂S .[4]

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its application in synthesis and drug development, influencing factors such as solubility, stability, and bioavailability.

| Property | Value | Source |

| Molecular Weight | 158.18 g/mol | [4] |

| CAS Number | 859536-28-0 | [4] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 240.1 ± 23.0 °C | |

| Density (Predicted) | 1.320 ± 0.06 g/cm³ | |

| pKa (Predicted) | -2.21 ± 0.30 | |

| LogP (Predicted) | 0.7148 | [4] |

Synthesis of this compound

The rationale behind this synthetic approach lies in the sequential construction of the heterocyclic ring from acyclic precursors. The key steps involve the formation of an intermediate that possesses the necessary atoms in the correct arrangement to undergo an intramolecular cyclization to form the stable aromatic thiadiazole ring.

General Synthetic Pathway

The synthesis of 1,2,4-thiadiazole-5-carboxylic acid ethyl esters can be accomplished through the condensation of an amide with (chlorothio)formyl chloride to yield a 1,3,4-oxathiazol-2-one intermediate. This intermediate is then treated with ethyl cyanoformate (ECF) in a high-boiling solvent like n-dodecane to generate the desired 1,2,4-thiadiazole-5-carboxylic acid ethyl ester.[6]

Figure 2: General synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on the general synthesis of 1,2,4-thiadiazole derivatives and should be optimized for the specific synthesis of this compound.

Step 1: Synthesis of the 1,3,4-Oxathiazol-2-one Intermediate

-

To a solution of the starting amide in dry toluene, add (chlorothio)formyl chloride.

-

Heat the reaction mixture at 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude 1,3,4-oxathiazol-2-one.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified 1,3,4-oxathiazol-2-one in n-dodecane.

-

Add ethyl cyanoformate (ECF) to the solution.

-

Heat the reaction mixture and monitor for the evolution of gas, indicating the progress of the reaction.

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Spectroscopic Characterization

While specific experimental spectra for this compound are not available in the provided search results, typical spectroscopic features for related thiadiazole derivatives can be inferred.

-

¹H NMR: The proton NMR spectrum is expected to show a quartet and a triplet corresponding to the ethyl ester group. A singlet for the proton on the thiadiazole ring would also be anticipated.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the two distinct carbons of the thiadiazole ring.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Vibrations associated with the C=N and C-S bonds of the thiadiazole ring would also be present.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (158.18 g/mol ).

Applications in Drug Development

The 1,2,4-thiadiazole core is a versatile scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.

Anticancer Activity

Derivatives of 1,2,4-thiadiazole have shown significant promise as anticancer agents. They can act as bioisosteres of other heterocyclic systems found in biologically active molecules, and their mesoionic nature may facilitate crossing cellular membranes to interact with intracellular targets.

c-Met Kinase Inhibition:

One of the most promising applications of 1,2,4-thiadiazole derivatives is in the development of c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous human cancers.

Several studies have reported the design and synthesis of thiazole and thiadiazole carboxamide derivatives as potent c-Met inhibitors.[6] The thiadiazole ring is thought to form favorable hydrogen bonding interactions with the c-Met active site. The ethyl carboxylate group at the 5-position of the thiadiazole ring can serve as a handle for further chemical modifications to optimize potency and selectivity.

For instance, a series of thiazole/thiadiazole carboxamide-derived analogues were synthesized and evaluated for their in vitro activity against c-Met and four human cancer cell lines.[6] One of the most promising compounds from this study demonstrated significant antiproliferative activity against A549 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cell lines with IC₅₀ values of 0.83, 0.68, and 3.94 μM, respectively.

Antimicrobial Activity

The 1,2,4-thiadiazole scaffold is also a component of some antimicrobial agents. The unique electronic and structural features of this heterocycle can be exploited to design molecules that interfere with essential microbial processes.

Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel drug candidates. The continued exploration of its chemistry and the biological activities of its derivatives is likely to yield new therapeutic agents with improved efficacy and safety profiles. Future research in this area will likely focus on:

-

Optimization of Synthetic Routes: Development of more efficient, scalable, and environmentally friendly synthetic methods for this compound and its derivatives.

-

Structure-Activity Relationship (SAR) Studies: In-depth SAR studies to elucidate the key structural features required for potent and selective biological activity.

-

Exploration of New Biological Targets: Investigating the potential of 1,2,4-thiadiazole derivatives to modulate other therapeutically relevant biological targets beyond c-Met kinase.

-

Development of Drug Delivery Systems: Formulation of promising 1,2,4-thiadiazole-based compounds into effective drug delivery systems to enhance their pharmacokinetic and pharmacodynamic properties.

Conclusion

References

-

PubChem. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. [Link]

-

Nan, X., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1940-1956. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. asianpubs.org [asianpubs.org]

- 3. 859536-28-0|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | C6H8N2O2S | CID 11805210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 1,2,4-Thiadiazole Derivatives: A Technical Guide for Drug Discovery

Abstract

The 1,2,4-thiadiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2] Its inherent physicochemical properties, including metabolic stability and the capacity to act as a bioisostere for other cyclic systems, have rendered it a privileged structure in the design of novel therapeutic agents.[3] This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by 1,2,4-thiadiazole derivatives, offering researchers and drug development professionals a detailed overview of their anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and neuroprotective properties. We will delve into the underlying mechanisms of action, present key structure-activity relationships, and provide exemplary experimental protocols for the evaluation of these promising compounds.

Introduction: The Versatility of the 1,2,4-Thiadiazole Core

The 1,2,4-thiadiazole ring is a versatile pharmacophore that has been successfully incorporated into a multitude of biologically active molecules.[3] Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. The stability of the thiadiazole ring contributes to favorable pharmacokinetic properties, making it an attractive scaffold for drug design.[3] This guide will systematically explore the multifaceted biological landscape of 1,2,4-thiadiazole derivatives, highlighting their potential to address a wide range of therapeutic challenges.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

1,2,4-thiadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines, including breast, lung, prostate, and leukemia.[4][5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and enzymes crucial for tumor growth and survival.

Mechanisms of Anticancer Action

A prominent mechanism involves the inhibition of protein kinases, which are critical regulators of cell signaling pathways. For instance, certain 1,2,4-triazolo[3,4-b][4][7][8]thiadiazole derivatives have been shown to inhibit the phosphorylation of Akt1 and Akt2 kinases, key components of the PI3K/Akt signaling pathway that promotes cell survival and proliferation.[9] Other derivatives function as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. This mechanism is analogous to that of established anticancer drugs like combretastatin A-4.[5]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1,2,4-thiadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and any attached aromatic rings. For example, in a series of 1,2,4-thiadiazole-1,2,4-triazole hybrids, compounds bearing electron-withdrawing groups on the phenyl ring displayed enhanced cytotoxicity.[4] The presence of an amide functionality has also been identified as a key feature for potent anticancer activity in several studies.[4]

Caption: Anticancer Mechanisms of 1,2,4-Thiadiazole Derivatives.

Quantitative Data Summary: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8b | MCF-7 (Breast) | 0.10 ± 0.084 | [4] |

| 8c | MDA MB-231 (Breast) | 0.25 ± 0.045 | [4] |

| 8d | A549 (Lung) | 0.45 ± 0.063 | [4] |

| 8e | DU-145 (Prostate) | 0.30 ± 0.021 | [4] |

| 3jj | MCF-7 (Breast) | 4.7 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-thiadiazole derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. 1,2,4-Thiadiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[7][10][11]

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many 1,2,4-thiadiazole derivatives are still under investigation. However, it is hypothesized that they may interfere with essential microbial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. Some derivatives have been shown to inhibit the formation of microbial biofilms, which are crucial for bacterial survival and virulence.[10]

Structure-Activity Relationship (SAR) Insights

In the realm of antibacterial agents, the incorporation of an amide moiety and specific substitutions on the 1,2,4-thiadiazole ring have been shown to be crucial for activity.[10] For antifungal activity, derivatives bearing a 1,3,4-thiadiazole ring have shown greater potency compared to their 1,2,4-triazole counterparts in some studies.[7]

Caption: Antimicrobial Spectrum of 1,2,4-Thiadiazole Derivatives.

Quantitative Data Summary: Antimicrobial Activity

| Compound ID | Microorganism | EC50 (mg/L) | Reference |

| Z4 | Xanthomonas oryzae pv. oryzae (Xoo) | 0.32 | [10] |

| Z4 | Xanthomonas oryzae pv. oryzicola (Xoc) | 0.43 | [10] |

| Z4 | Pseudomonas syringae pv. actinidiae (Psa) | 11.06 | [10] |

| 8a | Bacillus subtilis | MIC > 12.5 µg/mL | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the 1,2,4-thiadiazole derivatives in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.[7]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 1,2,4-Thiadiazole derivatives have emerged as potential anti-inflammatory agents by targeting key enzymes and mediators of the inflammatory cascade.[12][13][14]

Mechanisms of Anti-inflammatory Action

A primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[12][14] Some derivatives also exhibit inhibitory activity against lipoxygenase (LOX), another key enzyme in the inflammatory pathway.[15]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of 1,2,4-thiadiazole derivatives is influenced by the substituents on the core ring. For instance, in a series of imidazo[2,1-b][4][7][8]thiadiazole derivatives, a compound with a specific substitution pattern showed better anti-inflammatory activity than the standard drug diclofenac.[14]

Caption: Anti-inflammatory Mechanism via COX/LOX Inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer the 1,2,4-thiadiazole derivatives or a standard anti-inflammatory drug (e.g., diclofenac) orally or intraperitoneally.

-

Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[13][14]

Antiviral, Antidiabetic, and Neuroprotective Activities

Beyond the aforementioned activities, 1,2,4-thiadiazole derivatives have shown promise in other therapeutic areas.

-

Antiviral Activity: Certain derivatives have exhibited activity against a range of viruses, including RNA and DNA viruses.[16][17][18][19] The 1,2,4-triazole-thiadiazole scaffold has been explored for its potential against viruses like influenza and HIV.[16][20]

-

Antidiabetic Activity: Some 1,2,4-thiadiazole derivatives have demonstrated α-glucosidase inhibitory activity, suggesting their potential in managing type 2 diabetes.[21][22][23] Studies have shown that these compounds can lead to a reduction in blood glucose levels in animal models.[24]

-

Neuroprotective Activity: Derivatives of 1,2,4-thiadiazole have been investigated for their neuroprotective effects, with some compounds showing the ability to inhibit glutamate-stimulated calcium uptake and protect against neurotoxicity.[25][26][27]

Synthesis of the 1,2,4-Thiadiazole Scaffold

Several synthetic routes have been developed for the construction of the 1,2,4-thiadiazole ring. Common methods include the oxidative cyclization of N-thioacyl amidines, cycloaddition of nitrile sulfides with nitriles, and the oxidation of thioamides or thioureas.[3][28][29][30] The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials.

Caption: General Synthetic Workflow for 1,2,4-Thiadiazole Derivatives.

Conclusion and Future Perspectives

The 1,2,4-thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this heterocyclic system in medicinal chemistry. Future research should focus on elucidating the precise mechanisms of action for various biological effects, expanding the structure-activity relationship studies to design more potent and selective compounds, and exploring novel drug delivery systems to enhance their therapeutic efficacy. The continued exploration of 1,2,4-thiadiazole chemistry holds immense promise for the development of next-generation drugs to combat a wide spectrum of human diseases.

References

-

Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (URL: [Link])

-

Biological Activities of Thiadiazole Derivatives: A Review. (URL: [Link])

-

Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. (URL: [Link])

-

Synthesis of 1,2,4-thiadiazoles. (URL: [Link])

-

Design, Synthesis, Antibacterial Activity, and Antivirulence Factor of Novel 1,2,4-Thiadiazole Derivatives Containing an Amide Moiety. (URL: [Link])

-

Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists. (URL: [Link])

-

Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. (URL: [Link])

-

Building 1,2,4-Thiadiazole: Ten Years of Progress. (URL: [Link])

-

Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. (URL: [Link])

-

Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (URL: [Link])

-

Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][4][7][8]thiadiazole Derivatives. (URL: [Link])

-

Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (URL: [Link])

-

Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review. (URL: [Link])

-

1,2,4-Thiadiazoles as promising multifunctional agents for treatment of neurodegenerative diseases. (URL: [Link])

-

Some biologically active 1,2,4-thiadiazoles. (URL: [Link])

-

Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (URL: [Link])

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (URL: [Link])

-

Thiadiazole derivatives as anticancer agents. (URL: [Link])

-

BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][4][7][8]THIADIAZOLE DERIVATIVES: A REVIEW. (URL: [Link])

-

(PDF) Thiadiazole derivatives as anticancer agents. (URL: [Link])

-

Design and Synthesis of Thiadiazole Derivatives as Antidiabetic Agents. (URL: [Link])

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (URL: [Link])

-

Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives. (URL: [Link])

-

Full article: Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (URL: [Link])

-

Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][4][7][8]Thiadiazole Derivatives as Anti-Inflammatory Agents. (URL: [Link])

-

Antiviral activity of 1,2,4-triazole derivatives (microreview). (URL: [Link])

-

(PDF) Synthesis and Antiviral Activity of New Thiazole, 1,2,4-Triazol and Oxindole Derivatives. (URL: [Link])

-

Novel 1,2,4-thiadiazole derivatives as potent neuroprotectors: approach to creation of bioavailable drugs. (URL: [Link])

-

Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities. (URL: [Link])

-

Antiviral activity of thiadiazoles, oxadiazoles, triazoles and thiazoles. (URL: [Link])

-

Evaluation of a Novel Thiadiazole Derivative for Anti Inflammatory Activity. (URL: [Link])

-

Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. (URL: [Link])

-

Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (URL: [Link])

-

(PDF) Antiviral activity of 1,2,4-triazole derivatives (microreview). (URL: [Link])

-

Synthesis and anticonvulsant activity of some substituted 1,2,4-thiadiazoles. (URL: [Link])

-

The Potential Antidiabetic Activity of Novel Nalidixic Acid-Based 1,2,4-Triazole Derivatives. (URL: [Link])

-

Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. (URL: [Link])

-

1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. (URL: [Link])

-

New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. (URL: [Link])

-

Next-Generation Carbazole-Linked 1,2,4-Triazole-Thione Derivatives: Strategic Design, Synthesis, Molecular Docking, and Evaluation of Antidiabetic Potential. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives [mdpi.com]

- 13. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 14. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. arkat-usa.org [arkat-usa.org]

- 19. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Potential Antidiabetic Activity of Novel Nalidixic Acid-Based 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 1,2,4-Thiadiazoles as promising multifunctional agents for treatment of neurodegenerative diseases - Makhaeva - Russian Chemical Bulletin [ogarev-online.ru]

- 26. Novel 1,2,4-thiadiazole derivatives as potent neuroprotectors: approach to creation of bioavailable drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 29. books.rsc.org [books.rsc.org]

- 30. Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Thiadiazole Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Appeal of the Thiadiazole Ring

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its four isomeric forms—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole—each offer a unique electronic and structural landscape for drug design.[1][2] Among these, the 1,3,4-thiadiazole scaffold has garnered the most significant attention due to its remarkable pharmacological versatility and favorable pharmacokinetic properties.[3][4] The mesoionic nature of the 1,3,4-thiadiazole ring allows for efficient crossing of cellular membranes, enhancing oral absorption and bioavailability.[5] Furthermore, its bioisosteric relationship with pyrimidine, a fundamental component of nucleic acids, endows thiadiazole derivatives with the ability to interact with a wide array of biological targets.[5] This guide provides a comprehensive overview of the therapeutic potential of thiadiazole compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory applications. We will delve into their synthesis, mechanisms of action, and the experimental protocols used for their evaluation, offering a technical resource for scientists engaged in the pursuit of novel therapeutics.

Core Synthesis of the 1,3,4-Thiadiazole Scaffold

A common and versatile method for the synthesis of the 2-amino-5-substituted-1,3,4-thiadiazole core involves the cyclization of a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride. This straightforward approach allows for the introduction of a wide variety of substituents at the 5-position, facilitating the generation of diverse chemical libraries for biological screening.

General Synthetic Workflow:

Caption: General synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Anticancer Applications: A Multi-pronged Attack on Malignancy

Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including those of the breast, lung, colon, and prostate.[1][6] Their multifaceted mechanism of action involves the modulation of key signaling pathways, induction of apoptosis, and inhibition of enzymes crucial for cancer cell proliferation and survival.

Mechanism of Action in Cancer Therapy

Thiadiazole compounds exert their anticancer effects through various mechanisms, including:

-

Inhibition of Protein Kinases: Many thiadiazole derivatives act as potent inhibitors of protein kinases, such as those in the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer.[5][6][7] By blocking these signaling cascades, thiadiazole compounds can halt cell cycle progression and induce apoptosis. Some derivatives have also been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[8][9]

-

EGFR and HER-2 Inhibition: Certain thiadiazole derivatives have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), both of which are important targets in cancer therapy, particularly in breast cancer.[5][10]

-

Induction of Apoptosis: Thiadiazole compounds can trigger programmed cell death, or apoptosis, in cancer cells.[6][11] This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and activating caspases, the executioner enzymes of apoptosis.[11][12]

-

Tubulin Polymerization Inhibition: Some thiadiazole derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[6] By disrupting tubulin polymerization, these compounds can arrest cancer cells in mitosis, leading to cell death.[6]

Caption: Multifaceted anticancer mechanisms of thiadiazole derivatives.

Experimental Evaluation: The MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer agents.[13] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the thiadiazole compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[14]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into purple formazan crystals.[14]

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

| Thiadiazole Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 22d | MCF-7 (Breast) | 1.52 | [10] |

| Compound 1h,l | SKOV-3 (Ovarian) | 3.58 | [10] |

| Compound 1h,l | A549 (Lung) | 2.79 | [10] |

| Compound 32a,d | HePG-2 (Liver) | 3.31 - 9.31 | [5][10] |

| Compound 36a-e | MCF-7 (Breast) | 5.51 - 9.48 | [10] |

| Compound 4y | A549 (Lung) | 0.034 (mmol L⁻¹) | [15] |

| Compound 4y | MCF-7 (Breast) | 0.084 (mmol L⁻¹) | [15] |

Table 1: Anticancer Activity of Selected Thiadiazole Derivatives

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiadiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[3][4][16]

Mechanism of Antimicrobial Action

The precise mechanisms by which thiadiazole compounds exert their antimicrobial effects are still under investigation, but several modes of action have been proposed:

-

Enzyme Inhibition: Thiadiazoles may inhibit essential microbial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.

-

Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Some thiadiazole compounds have been shown to inhibit biofilm formation, making the bacteria more susceptible to conventional antimicrobial agents.

Experimental Evaluation: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[17][18]

-